molecular formula C9H11FO3S B13181144 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride

4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13181144
M. Wt: 218.25 g/mol
InChI Key: JKSSVWXXCZVACQ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Methoxy-2,3-dimethylbenzene. One common method is the reaction of 4-Methoxy-2,3-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl fluoride group.

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions to replace the sulfonyl fluoride group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamide or thiol derivatives.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Material Science: It is used in the synthesis of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride involves its ability to act as an electrophile or nucleophile in various chemical reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
  • 2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride
  • 4-Trifluoromethylbenzene-1-sulfonyl chloride

Uniqueness

4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride is unique due to the specific positioning of its substituents, which influences its reactivity and selectivity in chemical reactions. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-methoxy-2,3-dimethylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVWXXCZVACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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